Cas no 2171515-13-0 (2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}piperazin-1-yl)propanoic acid)

2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}piperazin-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2171515-13-0
- 2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}piperazin-1-yl)propanoic acid
- EN300-1522311
- 2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}piperazin-1-yl)propanoic acid
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- インチ: 1S/C27H31N3O5/c1-18(25(32)33)29-12-14-30(15-13-29)24(31)16-27(10-11-27)28-26(34)35-17-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,18,23H,10-17H2,1H3,(H,28,34)(H,32,33)
- InChIKey: ASNKMWFMDNVBIH-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(N2CCN(C(C(=O)O)C)CC2)=O)CC1)=O
計算された属性
- 精确分子量: 477.22637110g/mol
- 同位素质量: 477.22637110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 8
- 複雑さ: 785
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 99.2Ų
2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}piperazin-1-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1522311-0.5g |
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}piperazin-1-yl)propanoic acid |
2171515-13-0 | 0.5g |
$3233.0 | 2023-05-23 | ||
Enamine | EN300-1522311-1.0g |
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}piperazin-1-yl)propanoic acid |
2171515-13-0 | 1g |
$3368.0 | 2023-05-23 | ||
Enamine | EN300-1522311-100mg |
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}piperazin-1-yl)propanoic acid |
2171515-13-0 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1522311-5000mg |
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}piperazin-1-yl)propanoic acid |
2171515-13-0 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1522311-2.5g |
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}piperazin-1-yl)propanoic acid |
2171515-13-0 | 2.5g |
$6602.0 | 2023-05-23 | ||
Enamine | EN300-1522311-0.1g |
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}piperazin-1-yl)propanoic acid |
2171515-13-0 | 0.1g |
$2963.0 | 2023-05-23 | ||
Enamine | EN300-1522311-0.05g |
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}piperazin-1-yl)propanoic acid |
2171515-13-0 | 0.05g |
$2829.0 | 2023-05-23 | ||
Enamine | EN300-1522311-10.0g |
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}piperazin-1-yl)propanoic acid |
2171515-13-0 | 10g |
$14487.0 | 2023-05-23 | ||
Enamine | EN300-1522311-2500mg |
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}piperazin-1-yl)propanoic acid |
2171515-13-0 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1522311-10000mg |
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}piperazin-1-yl)propanoic acid |
2171515-13-0 | 10000mg |
$14487.0 | 2023-09-26 |
2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}piperazin-1-yl)propanoic acid 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
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-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}piperazin-1-yl)propanoic acidに関する追加情報
Introduction to 2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}piperazin-1-yl)propanoic acid and Its Significance in Modern Chemical Biology
2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}piperazin-1-yl)propanoic acid, identified by its CAS number 2171515-13-0, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This intricate molecular structure, characterized by its piperazine and fluorenyl moieties, has garnered attention due to its potential applications in drug discovery and molecular targeting. The compound's unique architecture, featuring a fluoren-9-ylmethoxycarbonyl group and a cyclopropylacetyl side chain, suggests a multifaceted role in biochemical interactions, making it a subject of extensive investigation.
The significance of this compound lies in its ability to modulate biological pathways through precise interactions with target proteins. Recent advancements in the field of medicinal chemistry have highlighted the importance of such structurally complex molecules in developing novel therapeutic agents. The presence of the piperazin-1-yl moiety, known for its pharmacological properties, enhances the compound's potential as a scaffold for drug design. This moiety is frequently incorporated into bioactive molecules due to its ability to engage in hydrogen bonding and hydrophobic interactions, thereby facilitating binding to biological targets.
In the context of contemporary research, 2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}piperazin-1-yl)propanoic acid has been explored for its potential role in addressing various therapeutic challenges. Studies have indicated that the compound exhibits promising activity against certain enzymatic targets, which are implicated in diseases such as cancer and inflammatory disorders. The fluoren-9-ylmethoxycarbonyl group, a component often employed in peptide mimetics and protein-protein interaction modulators, contributes to the compound's stability and bioavailability, making it an attractive candidate for further development.
The cyclopropylacetyl moiety is another key feature that contributes to the compound's unique pharmacological profile. Cyclopropyl derivatives are known for their ability to enhance binding affinity and selectivity, which are critical factors in drug design. By integrating this structural element into the molecular framework, researchers aim to achieve more precise targeting of pathological processes without affecting normal physiological functions. This approach aligns with the growing trend toward personalized medicine, where compounds are tailored to interact specifically with disease-related targets.
Recent experimental data has provided insights into the mechanistic aspects of 2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}piperazin-1-yl)propanoic acid. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in signal transduction pathways, which are aberrantly activated in various diseases. The compound's interaction with these enzymes appears to disrupt pathological signaling cascades, offering a potential therapeutic intervention. Additionally, preliminary animal models have shown encouraging results regarding its safety profile and efficacy in modulating disease progression.
The development of this compound also reflects broader trends in chemical biology, where interdisciplinary approaches are being employed to bridge the gap between basic research and clinical applications. The integration of computational chemistry, high-throughput screening, and structural biology has accelerated the discovery process for novel bioactive molecules. 2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}piperazin-1-yl)propanoic acid exemplifies how these advanced methodologies can be leveraged to identify and optimize lead compounds with high precision.
The future prospects of this compound are promising, with ongoing research aimed at further refining its pharmacological properties. Efforts are underway to improve its solubility, metabolic stability, and target specificity through structural modifications. These modifications will be guided by both computational predictions and experimental validations, ensuring that the final therapeutic agent meets stringent criteria for efficacy and safety.
In conclusion,2-(4-{2-1-({(9H-fluoren-9-ylmethoxycarbonyl}amino)cyclopropylacetyl}piperazin 1 y l)propanoic acid (CAS no 2171515 13 0) stands as a testament to the innovative strides being made in chemical biology and pharmaceutical research. Its complex structure and multifaceted interactions with biological targets position it as a valuable tool for addressing unmet medical needs. As research continues to unfold,this compound is poised to play a significant role in the development of next-generation therapeutics,offering hope for improved patient outcomes across various diseases.
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